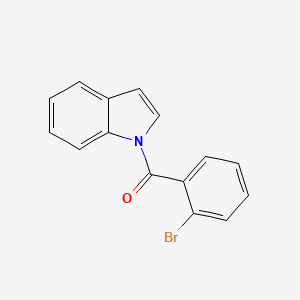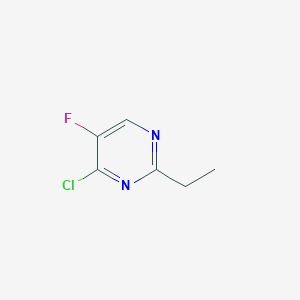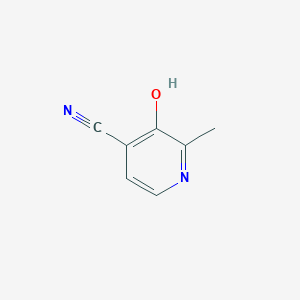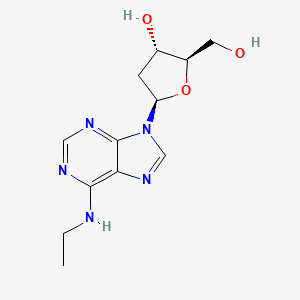![molecular formula C9H9BrO2S B3047303 3-[(3-Bromophenyl)sulfanyl]propanoic acid CAS No. 13735-09-6](/img/structure/B3047303.png)
3-[(3-Bromophenyl)sulfanyl]propanoic acid
Overview
Description
“3-[(3-Bromophenyl)sulfanyl]propanoic acid” is a chemical compound. It is similar to “3-[(4-bromophenyl)sulfanyl]propanoic acid” which has a molecular weight of 261.14 . It is also related to “3-(3-Bromophenyl)propionic acid” which has a molecular weight of 229.07 . The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
Scientific Research Applications
Synthesis and Structural Analysis
- 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid, a derivative, is noted for its complex synthesis and structural analysis. Correct identification of the regioisomer formed in these compounds is challenging, requiring single-crystal X-ray analysis for unambiguous structure determination. This highlights the compound's significance in advanced chemical synthesis and structural elucidation techniques (Kumarasinghe et al., 2009).
Catalytic Applications
- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, closely related to 3-[(3-Bromophenyl)sulfanyl]propanoic acid, is used as a recyclable catalyst for various synthesis reactions. It has shown efficiency in the condensation reactions under specific conditions, demonstrating the potential of related compounds in catalysis (Tayebi et al., 2011).
Medicinal Chemistry and Biological Activity
- In medicinal chemistry, derivatives of this compound are investigated for their potential as antileukotrienic agents. This involves exploring their synthesis, catalytic hydrogenation, and biological activities, such as antiplatelet activity, demonstrating their significance in drug development (Jampílek et al., 2004).
Development of Novel Compounds
- Research on the formation of 3-sulfanylcoumarins through specific reactions involving derivatives of this compound highlights its role in developing new compounds. This includes understanding their structures through techniques like NMR and vibrational spectroscopy, indicating the compound's utility in creating novel chemical entities (Álvarez-Boo et al., 2005).
Applications in Solid Phase Peptide Synthesis
- 3-(4-Hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), a variant, is used as a linker in solid-phase peptide synthesis. Its ease of synthesis and stability under strong acid treatment make it a valuable tool in peptide chemistry (Erlandsson & Undén, 2006).
properties
IUPAC Name |
3-(3-bromophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWTUAUXBDFEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595585 | |
| Record name | 3-[(3-Bromophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13735-09-6 | |
| Record name | 3-[(3-Bromophenyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13735-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Bromophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

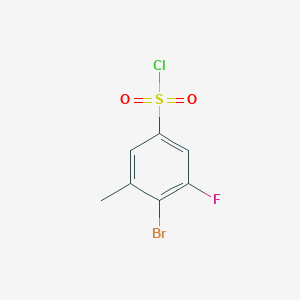


![4-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047223.png)
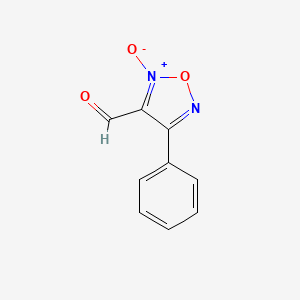
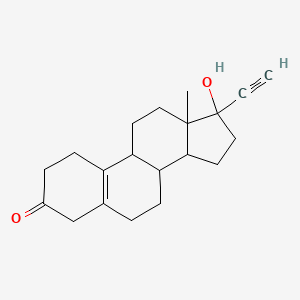
![4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3047232.png)

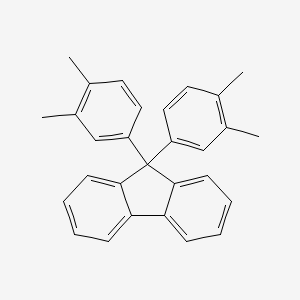
![6-Azaspiro[2.5]octan-1-ylmethanol](/img/structure/B3047235.png)
